2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a bromophenyl group, a thioether linkage, and an acetamide moiety
Preparation Methods
The synthesis of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromothiophenol with propargylamine in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
Catalysts: Palladium catalysts for substitution reactions
Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioether and acetamide groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar compounds to 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide include:
4-Bromothiophenol: A precursor in the synthesis of the target compound.
Propargylamine: Another precursor used in the synthesis.
N-(4-Bromophenyl)acetamide: A structurally related compound with similar functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group, a thioether linkage, and an acetamide moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrNOS |
---|---|
Molecular Weight |
284.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10BrNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14) |
InChI Key |
PKLUKUOFWLKTIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.